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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

Cat. No.: B1594163

For Immediate Release

This guide provides a detailed spectroscopic comparison of 4-Propyl-4-heptanol, a tertiary
alcohol, with its structural isomers and related compounds. The analysis focuses on Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug
development for structural elucidation and quality control.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 4-Propyl-4-heptanol and
related alcohols. These compounds were selected to illustrate the influence of structural
variations, such as the degree of substitution at the alcohol carbon and chain isomerism, on

their spectral properties.
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Mass
1H NMR (9, 13C NMR (9,
Compound Structure IR (cm™1) Spectrometr
ppm) ppm)
y (m/z)
M+*: Not
observed[M-
-OH: ~1.3 (s,
H20]*:
] 1H)-CH:-: C-OH: ~75- -OH (broad):
4-Propyl-4- Tri-n-propyl 140[M-
_ ~1.4 (m, CHz-: ~45, 3600-3200C-
heptanol carbinol propyl]*: 115
12H)-CHs: ~17-CHs: ~14  0O: ~1150
(base peak)
~0.9 (t, 9H)
[M-propyl-
H20]*: 97
-OH:
) -CH20H:
variable- M*: 116
~62-CH3-: -OH (broad):
CH20H: ~3.6 (weak)[M-
n-Heptanol 1-Heptanol ~32, ~31, 3400-3200C-
(t)-CHz-: 1.2- H20]*: 98m/z
~29, ~25, 0O: ~1050
1.6 (m)-CHs: 43,57, 70
~22-CHs: ~14
~0.9 (1)
-OH:
variable-
_ M+*: 116
di-n- CHOH: ~3.6 -CHOH: ~72-  -OH (broad):
) ) (weak)[M-
4-Heptanol Propylcarbino  (quintet)- CH2-: ~41, 3400-3200C-
H20]*: 98m/z
I CH2-: 1.3-1.5  ~19-CHs: ~14 0O:~1100
73,59, 45
(m)-CHs:
~0.9 (t)
M+*: Not
-OH: ~1.2 (s)-
) ] C-OH: ~76- -OH (broad): observed[M-
3-Ethyl-3- Triethylcarbin ~ CH2-: ~1.4
CH2-: ~32- 3600-3200C-  ethyl]*: 87
pentanol ol (q)-CHs: ~0.8
© CHs: ~8 0O: ~1150 (base peak)
[M-H20]*: 98

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR

frequencies for the -OH stretch are for hydrogen-bonded samples.

Analysis and Interpretation
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1H NMR Spectroscopy: The most telling feature in the *H NMR spectrum of 4-Propyl-4-
heptanol is the absence of a proton on the carbinol carbon (the carbon bearing the -OH
group). In contrast, n-heptanol (a primary alcohol) shows a triplet around 3.6 ppm for the -
CH20H protons, and 4-heptanol (a secondary alcohol) displays a multiplet (quintet) in a similar
region for the -CHOH proton. The hydroxyl proton (-OH) signal is a singlet for the tertiary
alcohols and its chemical shift can vary.

13C NMR Spectroscopy: The chemical shift of the carbinol carbon is diagnostic of the alcohol
type. For the tertiary alcohol 4-Propyl-4-heptanol, the C-OH signal appears around 75 ppm.
This is slightly downfield compared to the secondary alcohol 4-heptanol (~72 ppm) and
significantly downfield from the primary alcohol n-heptanol (~62 ppm).

Infrared (IR) Spectroscopy: All the alcohols exhibit a broad absorption band in the region of
3600-3200 cm~1* due to the O-H stretching vibration of hydrogen-bonded molecules.[1] A key
distinguishing feature is the position of the C-O stretching vibration. For tertiary alcohols like 4-
Propyl-4-heptanol and 3-ethyl-3-pentanol, this band appears at a higher wavenumber (~1150
cm~1) compared to secondary (~1100 cm~1) and primary (~1050 cm~1) alcohols.[1][2]

Mass Spectrometry: The molecular ion peak for tertiary alcohols is often weak or absent.[3][4]
The mass spectrum of 4-Propyl-4-heptanol is characterized by the absence of the molecular
ion (m/z 158) and a base peak at m/z 115, corresponding to the loss of a propyl radical. Alpha-
cleavage and dehydration are common fragmentation pathways for alcohols.[4][5]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The
general experimental protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Samples were dissolved in a deuterated solvent (typically CDCls)
containing tetramethylsilane (TMS) as an internal standard (0 ppm).

» 'H NMR Spectroscopy: Spectra were acquired on a 300 MHz or higher field NMR
spectrometer. Data was collected with a sufficient number of scans to achieve a good signal-
to-noise ratio.
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e 13C NMR Spectroscopy: Spectra were obtained on the same instrument, typically with proton
decoupling. A larger number of scans were required due to the lower natural abundance of

the 13C isotope.
Infrared (IR) Spectroscopy:

o Sample Preparation: A thin film of the neat liquid sample was placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

» Data Acquisition: Spectra were recorded using a Fourier-Transform Infrared (FTIR)
spectrometer over the range of 4000-600 cm~1. A background spectrum was collected and
subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Sample Introduction: Samples were introduced into the mass spectrometer via Gas
Chromatography (GC-MS) to ensure separation and purity.

« lonization: Electron lonization (El) at 70 eV was used to generate the mass spectra.
o Data Acquisition: The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between 4-Propyl-4-heptanol and
the compared compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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